molecular formula C24H28ClN3O3S B2454970 3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1219210-14-6

3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2454970
CAS No.: 1219210-14-6
M. Wt: 474.02
InChI Key: XIXCUZUTJIBEIA-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the sulfonyl and tert-butylphenyl groups. One common approach is to start with a suitable spirocyclic precursor and perform a series of functional group transformations to achieve the desired product. Key steps may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Tert-butylphenyl Group: This can be accomplished through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific properties, such as improved thermal stability or mechanical strength.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Tert-butylphenyl)-2-propen-1-one: A precursor to Lilial®, used in fragrance applications.

    3-tert-Butyl-4-hydroxy-5-methylphenyl sulfide: Used in various chemical synthesis processes.

Uniqueness

3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one stands out due to its spirocyclic structure and the presence of both sulfonyl and tert-butylphenyl groups. This combination of features imparts unique chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-8-(3-chloro-4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O3S/c1-16-5-10-19(15-20(16)25)32(30,31)28-13-11-24(12-14-28)26-21(22(29)27-24)17-6-8-18(9-7-17)23(2,3)4/h5-10,15H,11-14H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXCUZUTJIBEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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